1-(1-Bromocyclopropyl)methanamine hydrochloride
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Overview
Description
1-(1-Bromocyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C4H9BrClN and a molecular weight of 186.48 g/mol . It is a white to off-white powder that is typically used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a bromocyclopropyl group attached to a methanamine moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(1-Bromocyclopropyl)methanamine hydrochloride involves several steps. One common method includes the bromination of cyclopropylmethanamine. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the cyclopropyl ring. The resulting bromocyclopropylmethanamine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Bromocyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Bromocyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine groups.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromocyclopropyl)methanamine hydrochloride involves its interaction with biological molecules. The bromocyclopropyl group can undergo substitution reactions with nucleophiles in biological systems, leading to the formation of new compounds. These reactions can affect various molecular targets and pathways, including enzyme activity and receptor binding .
Comparison with Similar Compounds
1-(1-Bromocyclopropyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(1-Methylcyclopropyl)methanamine hydrochloride: This compound has a similar structure but with a methyl group instead of a bromine atom. It exhibits different reactivity and applications.
Cyclopropylmethanamine hydrochloride: Lacking the bromine atom, this compound has different chemical properties and reactivity.
The uniqueness of this compound lies in its bromocyclopropyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
(1-bromocyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-4(3-6)1-2-4;/h1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREOYGAEFPZGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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